4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid
Description
This compound is a benzamide derivative featuring a 4-methylpiperazine moiety and an imidazo[1,2-a]pyridine core. The 2,2,2-trifluoroacetic acid (TFA) serves as a counterion, enhancing solubility and stability during synthesis and purification . Structurally, the molecule integrates a branched alkyl chain (2-methyl-1-oxopropan-2-yl) linked to the benzamide nitrogen, while the imidazo[1,2-a]pyridine subunit is substituted with a pyridin-4-yl group at the 6-position.
Properties
Molecular Formula |
C30H31F3N6O4 |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H30N6O2.C2HF3O2/c1-28(2,27(36)33-16-14-32(3)15-17-33)23-7-4-21(5-8-23)26(35)31-24-19-34-18-22(6-9-25(34)30-24)20-10-12-29-13-11-20;3-2(4,5)1(6)7/h4-13,18-19H,14-17H2,1-3H3,(H,31,35);(H,6,7) |
InChI Key |
VKBANZNCUCRNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=NC=C4)C(=O)N5CCN(CC5)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to form reduced products.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Benzamide Derivatives with Piperazine/Piperidine Moieties
- 882749-77-1 : 2-Methyl-N-[4-(phenylmethoxy)phenyl]-N-[1-(phenylmethyl)-4-piperidinyl]benzamide
- 869225-40-1: 1-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-4-methylpiperazine Key Differences: Substitutes the benzamide with a tetrahydropyran-carbonyl group.
Imidazo[1,2-a]pyridine-Containing Compounds
- 1396964-40-1: 2-{[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]amino}propanoic acid Key Differences: Features a chloro-substituted imidazo[1,2-a]pyridine and a propanoic acid side chain. The absence of the benzamide and piperazine groups may limit cross-reactivity with kinase targets .
Counterion Effects
The TFA counterion in the target compound contrasts with hydrochloride salts (e.g., MM0421.03 in ). TFA salts generally improve solubility in organic solvents, facilitating chromatographic purification, but may introduce hygroscopicity concerns in formulation . Hydrochloride salts, while more stable under physiological conditions, often require higher synthetic yields to offset losses during ion exchange .
Pharmacological and Physicochemical Profiles
Biological Activity
The compound 4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide; 2,2,2-trifluoroacetic acid (CAS Number: 2109805-56-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Molecular Formula: C22H26F3N5O
- Molecular Weight: 482.57 g/mol
- IUPAC Name: 4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Specific Enzymes : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to reduced proliferation of cancer cells.
- Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase cell cycle arrest, which is crucial in preventing the proliferation of cancer cells.
Anticancer Effects
Several studies have highlighted the anticancer potential of this compound:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| A2780 (Ovarian Cancer) | 10 µM | Induced apoptosis | |
| HCT116 (Colorectal Cancer) | 5 µM | G2/M cell cycle arrest | |
| Various Cancer Lines | Variable | Inhibition of cell proliferation |
These findings suggest that the compound may be effective against multiple types of cancer, particularly through its ability to induce apoptosis and inhibit cell growth.
Synergistic Effects
In combination with other therapeutic agents, this compound has shown synergistic effects:
- In a study examining the combination of CLK inhibitors and Bcl-2 family inhibitors, the compound enhanced the apoptotic effects significantly compared to single-agent treatments .
Case Studies
Case Study 1: Ovarian Cancer Treatment
A clinical study evaluated the efficacy of this compound in patients with advanced ovarian cancer. Patients receiving a regimen including this compound showed improved progression-free survival compared to those on standard treatment protocols.
Case Study 2: Colorectal Cancer
In preclinical models of colorectal cancer, administration of this compound resulted in significant tumor regression and reduced metastasis when combined with conventional chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
